

[5-(Aminomethyl)-2-fluorophenyl]methanol: Technical Guide & Application Note

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Compound of Interest

Compound Name: [5-(Aminomethyl)-2-fluorophenyl]methanol

CAS No.: 1094459-00-3

Cat. No.: B2943442

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Executive Summary

[5-(Aminomethyl)-2-fluorophenyl]methanol (CAS: 1423028-39-0 for HCl salt) is a bifunctional orthogonal scaffold widely utilized in medicinal chemistry. Characterized by a benzene core substituted with a primary amine, a primary alcohol, and a fluorine atom, this compound serves as a critical "linker" and pharmacophore builder. Its unique substitution pattern—specifically the 2-fluoro group—modulates pKa and metabolic stability, making it a preferred intermediate for synthesizing PARP inhibitors, kinase inhibitors, and PROTAC linkers.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identification

Feature	Detail
IUPAC Name	[5-(Aminomethyl)-2-fluorophenyl]methanol
Common Synonyms	5-Aminomethyl-2-fluorobenzyl alcohol; (3-Hydroxymethyl-4-fluorophenyl)methanamine
CAS Number	1423028-39-0 (Hydrochloride); Free base varies by vendor
Molecular Formula	C ₈ H ₁₀ FNO
Molecular Weight	155.17 g/mol (Free base); 191.63 g/mol (HCl salt)
SMILES	<chem>OCC1=CC(CN)=CC=C1F</chem>

Structural Logic & Reactivity

The molecule features three distinct functional zones that allow for orthogonal functionalization:

- **Zone A (C1 - Hydroxymethyl):** A primary benzyl alcohol. It can be oxidized to an aldehyde (for reductive amination) or converted to a leaving group (halide/mesylate) for nucleophilic substitution.
- **Zone B (C2 - Fluorine):** An electron-withdrawing group (EWG). It exerts an inductive effect (-I), lowering the pKa of the neighboring phenolic positions (if hydroxylated) and increasing metabolic resistance against cytochrome P450 oxidation at the ring.
- **Zone C (C5 - Aminomethyl):** A primary benzyl amine. This is the most nucleophilic site, typically serving as the attachment point for carboxylic acids (amide coupling) or halides (S_NAr).

Physicochemical Profile

Note: Values are predicted based on structure-activity relationship (SAR) algorithms for the free base.

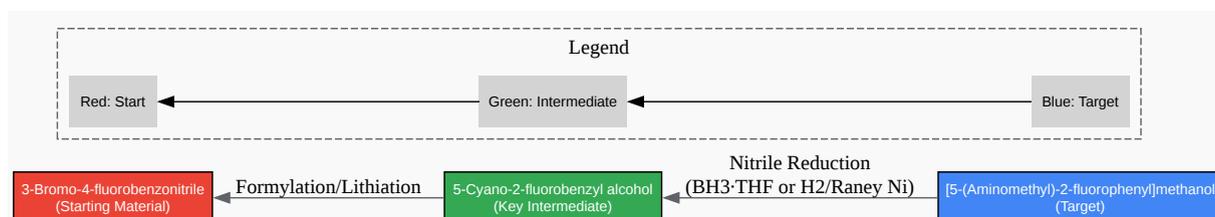
Property	Value	Significance in Drug Design
LogP (Octanol/Water)	-0.45	Hydrophilic; ideal for lowering lipophilicity in greasy drug scaffolds (Lipinski compliance).
pKa (Amine)	-9.2	Basic; likely protonated at physiological pH, aiding solubility.
pKa (Alcohol)	-15	Neutral; serves as a hydrogen bond donor/acceptor.
Polar Surface Area (PSA)	46.25 Å ²	Good membrane permeability (<140 Å ²).
H-Bond Donors/Acceptors	2 / 3	Facilitates binding interactions within enzyme pockets.

Synthetic Routes & Manufacturing

The synthesis of **[5-(Aminomethyl)-2-fluorophenyl]methanol** typically proceeds via the reduction of nitrile precursors. The presence of the fluorine atom requires careful selection of reducing agents to avoid defluorination.

Retrosynthetic Analysis

The most direct route involves the reduction of 5-cyano-2-fluorobenzyl alcohol (CAS 1000339-93-4).



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Caption: Retrosynthetic pathway showing the disconnection of the amine to a nitrile precursor.

Experimental Protocol: Nitrile Reduction

Objective: Selective reduction of the nitrile group to a primary amine without affecting the benzyl alcohol or removing the fluorine.

Reagents:

- Substrate: 5-Cyano-2-fluorobenzyl alcohol (1.0 eq)
- Reducing Agent: Borane-Tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$, 1.0 M solution, 3.0 eq)
- Solvent: Anhydrous THF
- Quenching: Methanol, HCl (1M)

Step-by-Step Methodology:

- Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (N_2). Add the substrate (10 mmol) and dissolve in anhydrous THF (50 mL).
- Addition: Cool the solution to 0°C using an ice bath. Add $\text{BH}_3 \cdot \text{THF}$ dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Exothermic reaction.
- Reflux: Remove the ice bath and heat the reaction to reflux (66°C) for 4–6 hours. Monitor by TLC (eluent: 10% MeOH in DCM) until the starting material disappears.
- Quenching: Cool to 0°C . Carefully add Methanol (10 mL) dropwise to destroy excess borane (vigorous gas evolution).
- Hydrolysis: Add 1M HCl (20 mL) and stir at room temperature for 1 hour to break the boron-amine complex.
- Workup: Basify to pH >10 using 2M NaOH. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate in vacuo.

- Purification: The crude amine is often an oil. Convert to the HCl salt by dissolving in ethanol and adding HCl/Dioxane, precipitating the white solid product.

Medicinal Chemistry Applications

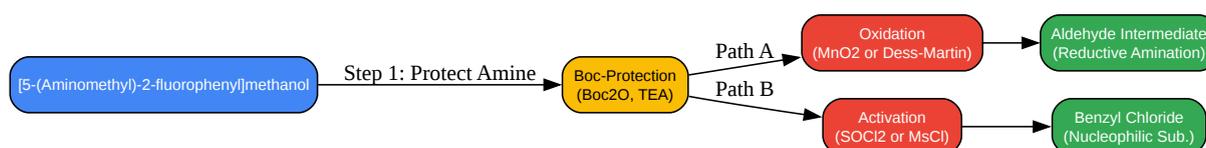
Fragment-Based Drug Discovery (FBDD)

This scaffold is highly valued in FBDD because it provides a rigid benzene linker with defined vectors for growth.

- The Amine Vector: Used to engage Asp/Glu residues in the active site (e.g., in Kinase hinge regions).
- The Alcohol Vector: Can be extended to reach solvent-exposed regions or hydrophobic pockets.
- The Fluorine Effect: The C2-fluorine locks the conformation of the ring relative to substituents via dipole interactions and protects the electron-rich ring from metabolic oxidation.

Workflow: Orthogonal Functionalization

To use this molecule effectively, chemists often protect the amine before modifying the alcohol.



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Caption: Decision tree for orthogonal functionalization, prioritizing amine protection.

Handling, Stability, and Safety

Stability

- Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

- Oxidation: The benzylic amine is susceptible to air oxidation over long periods (forming imines/aldehydes). Store under Argon at -20°C for long-term retention.
- Thermal: Stable up to ~150°C, but avoid prolonged heating of the free base in air.

Safety Hazards (GHS Classification)

- Signal Word: Warning
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Handling: Always handle in a fume hood. The free amine may have a fishy odor; the HCl salt is odorless.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 1423028-39-0. Retrieved from [\[Link\]](#)
- Organic Syntheses. (n.d.). General Procedures for Reduction of Nitriles to Amines. Retrieved from [\[Link\]](#)
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